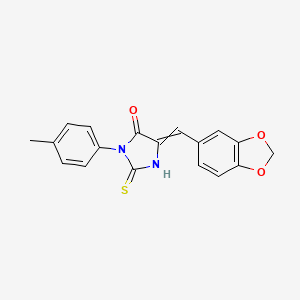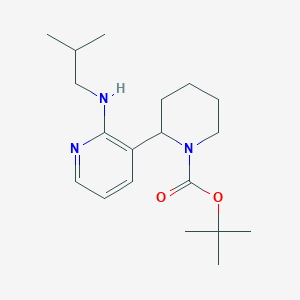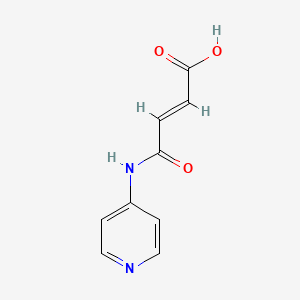![molecular formula C19H34O16 B15061482 L-Man(a1-3)[Man(a1-6)]a-Man1Me](/img/structure/B15061482.png)
L-Man(a1-3)[Man(a1-6)]a-Man1Me
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Man(a1-3)[Man(a1-6)]a-Man1Me is a branched mannopentaose, a type of oligosaccharide composed of mannose units. Mannose is a simple sugar, or monosaccharide, that is a constituent of many polysaccharides and glycoproteins. This compound is significant in the study of glycosylation, a process where sugars are chemically attached to proteins or lipids, influencing their function and stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Man(a1-3)[Man(a1-6)]a-Man1Me involves the stepwise addition of mannose units to form the branched structure. The process typically starts with the formation of a core mannose unit, followed by the sequential addition of mannose residues through glycosidic bonds. The reaction conditions often require the presence of specific enzymes, such as mannosyltransferases, which catalyze the transfer of mannose from a donor molecule to an acceptor molecule .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through biotechnological methods involving genetically engineered microorganisms. These microorganisms are designed to express the necessary enzymes for the synthesis of the oligosaccharide. The process involves fermentation, where the microorganisms are cultured in large bioreactors, followed by purification of the desired product .
化学反応の分析
Types of Reactions
L-Man(a1-3)[Man(a1-6)]a-Man1Me can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the mannose units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The aldehyde groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as acetyl or phosphate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodate and bromine water.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride for acetylation or phosphoric acid for phosphorylation are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield mannose derivatives with aldehyde or carboxylic acid groups, while reduction can produce mannose alcohols .
科学的研究の応用
L-Man(a1-3)[Man(a1-6)]a-Man1Me has several applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation processes and the synthesis of complex carbohydrates.
Biology: It serves as a probe to investigate the role of mannose-containing oligosaccharides in cellular processes, such as cell-cell recognition and signaling.
Medicine: It is explored for its potential in developing therapeutic agents, particularly in targeting glycan-mediated interactions in diseases like cancer and viral infections.
Industry: It is utilized in the production of glycoproteins and other glycosylated products for various applications
作用機序
The mechanism by which L-Man(a1-3)[Man(a1-6)]a-Man1Me exerts its effects involves its interaction with specific receptors or enzymes. The mannose units can bind to mannose-binding lectins or enzymes involved in glycosylation, influencing their activity. This interaction can modulate various biological processes, such as immune response, cell adhesion, and pathogen recognition .
類似化合物との比較
Similar Compounds
Man(a1-4)Man(a1-3)[Man(a1-4)Man(a1-4)]Man(a1-4)Man: Another branched mannopentaose with a different branching pattern.
Man(a1-3)Man(a1-3)Man: A simpler oligosaccharide with fewer mannose units.
Uniqueness
L-Man(a1-3)[Man(a1-6)]a-Man1Me is unique due to its specific branching pattern, which influences its binding properties and biological activity. This distinct structure allows it to interact with a different set of receptors and enzymes compared to other mannose-containing oligosaccharides .
特性
分子式 |
C19H34O16 |
|---|---|
分子量 |
518.5 g/mol |
IUPAC名 |
(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-3,5-dihydroxy-6-methoxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C19H34O16/c1-30-17-15(29)16(35-19-14(28)12(26)9(23)6(3-21)33-19)10(24)7(34-17)4-31-18-13(27)11(25)8(22)5(2-20)32-18/h5-29H,2-4H2,1H3/t5-,6+,7-,8-,9+,10-,11+,12-,13+,14-,15+,16+,17+,18+,19+/m1/s1 |
InChIキー |
DCXPDWNLLMVYGH-AYTLCPSISA-N |
異性体SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)O |
正規SMILES |
COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



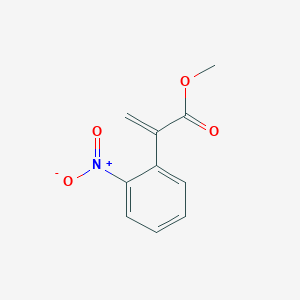
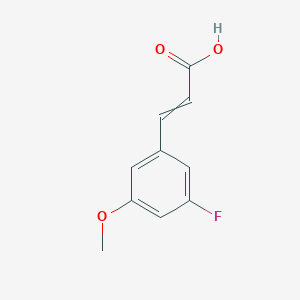
![(3aR,8bR)-2-[1-[(3aR,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]cyclobutyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B15061427.png)
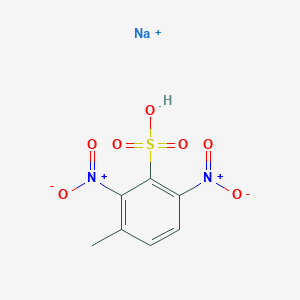

![(2'R,3S,3'S,5'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-1-(4-hydroxycyclohexyl)-1'-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-oxospiro[indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B15061442.png)
![2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]isoindole-1,3-dione](/img/structure/B15061449.png)
![1-[(1S,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B15061451.png)
![Ethyl 1-[(4-methylbenzenesulfonamido)methyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B15061461.png)
